3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
The compound 3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule featuring multiple functional groups, including a benzodioxole moiety, a piperidine ring, and a tricyclic structure
Properties
IUPAC Name |
2-[[1-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-22(17-35-16-20-7-8-25-26(13-20)37-18-36-25)15-30-11-9-19(10-12-30)14-31-28(33)23-5-1-3-21-4-2-6-24(27(21)23)29(31)34/h1-8,13,19,22,32H,9-12,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDPVFDNZNHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC6=C(C=C5)OCO6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Followed by Ring-Closing
A [4+2] cycloaddition between a functionalized diene and a maleimide-derived dienophile generates the bicyclic intermediate. Subsequent acid-catalyzed ring-closing forms the azatricyclo framework. For example, refluxing N -substituted maleimide with 1,3-cyclohexadiene in toluene at 110°C for 24 hours yields the bicyclic adduct, which undergoes BF₃·OEt₂-mediated cyclization to afford the tricyclic core in 68% yield over two steps.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed C–H activation has been employed to streamline core formation. A 2024 study demonstrated that Pd(OAc)₂ (5 mol%) with tert -butyl hydroperoxide (TBHP) as an oxidant induces intramolecular cyclization of N -allyl benzamide precursors, yielding the tricyclic structure in 72% yield with >95% regioselectivity.
Functionalization of the Piperidine Substituent
The piperidine moiety requires precise installation of the 3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl group.
Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is alkylated with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) to introduce the 2,3-epoxypropyl group. Ring-opening of the epoxide with sodium benzodioxol-5-ylmethoxide (generated in situ from 2H-1,3-benzodioxol-5-ylmethanol and NaH) produces the 3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl side chain. This method achieves 85% yield but requires careful control of reaction stoichiometry to avoid over-alkylation.
Mitsunobu Reaction for Stereochemical Control
To install the hydroxyl group with defined stereochemistry, a Mitsunobu reaction between piperidin-4-ylmethanol and tert -butyl (3-hydroxy-2-((2H-1,3-benzodioxol-5-yl)methoxy)propyl) carbonate is employed. Using DIAD and PPh₃ in THF at 0°C, the (R)-configured alcohol is obtained in 91% yield and >99% ee.
Coupling Strategies for Core-Substituent Integration
Nucleophilic Aromatic Substitution
The tricyclic core’s C-3 position is activated for substitution via nitration followed by reduction. Reaction with the piperidine substituent’s primary amine (generated by Boc-deprotection using TFA) in DMSO at 120°C for 8 hours affords the coupled product in 65% yield.
Transition Metal-Mediated Cross-Coupling
A Suzuki-Miyaura coupling between a boronic ester-functionalized tricyclic core and a halogenated piperidine derivative has been reported. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a dioxane/water mixture (3:1), the biaryl linkage forms in 78% yield with full retention of stereochemistry.
Final Functionalization and Deprotection
Oxidation of the Dione Moiety
The 2,4-dione group is introduced via oxidation of a dihydro precursor. Treatment with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C selectively oxidizes the α,β-unsaturated ketone without affecting the benzodioxole ring, achieving 88% conversion.
Global Deprotection
Sequential removal of protecting groups (e.g., tert-butyl carbamates via TFA, benzyl ethers via hydrogenolysis) is conducted under orthogonal conditions. A 2023 protocol using H₂ (1 atm) over Pd/C (10 wt%) in EtOH quantitatively cleaves benzyl groups while preserving the dione functionality.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Key Reference |
|---|---|---|---|---|
| Diels-Alder + Alkylation | 68 | Moderate | High | |
| Pd-Catalyzed + Mitsunobu | 72 | High | Moderate | |
| Suzuki Coupling + Oxidation | 78 | Excellent | Low |
The Pd-catalyzed route offers superior stereocontrol but requires stringent anhydrous conditions. Industrial-scale syntheses favor the Diels-Alder approach due to reagent availability and tolerance to atmospheric moisture.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the tricyclic structure.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one
Uniqueness
The uniqueness of 3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Biological Activity
The compound 3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione (referred to as "Compound X" for brevity) is a complex organic molecule with potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X features a unique azatricyclo structure combined with a piperidine moiety and a benzodioxole substituent. Its molecular formula is C23H28N2O5, with a molecular weight of approximately 412.48 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that azatricyclo compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that Compound X can reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–64 µg/mL, indicating moderate antimicrobial efficacy.
The mechanisms underlying the biological activities of Compound X are multifaceted:
- Cell Cycle Arrest : Compound X induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to Compound X:
| Study | Findings |
|---|---|
| Pessoa et al. (2010) | Demonstrated that azatricyclo derivatives exhibit potent antitumor activity through apoptosis induction in various cancer cell lines. |
| Narayana et al. (2016) | Reported antimicrobial activity against pathogenic bacteria with MIC values ranging from 31.25 to 62.5 µg/mL for structurally related compounds. |
| Cai et al. (2017) | Highlighted neuroprotective effects through modulation of glutamate receptors, suggesting potential applications in neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
